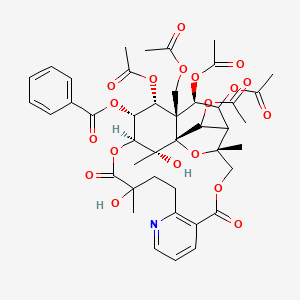

Wilfordine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C43H49NO19 |

|---|---|

Molekulargewicht |

883.8 g/mol |

IUPAC-Name |

[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |

InChI |

InChI=1S/C43H49NO19/c1-21(45)55-20-42-34(59-24(4)48)30(57-22(2)46)29-32(58-23(3)47)43(42)41(8,54)33(31(35(42)60-25(5)49)61-36(50)26-13-10-9-11-14-26)62-38(52)39(6,53)17-16-28-27(15-12-18-44-28)37(51)56-19-40(29,7)63-43/h9-15,18,29-35,53-54H,16-17,19-20H2,1-8H3/t29?,30-,31+,32?,33+,34+,35+,39?,40+,41-,42+,43-/m1/s1 |

InChI-Schlüssel |

XQDBHSNYTFRCNJ-WTWRADPJSA-N |

Isomerische SMILES |

CC(=O)OC[C@]12[C@H]([C@H]([C@H]3[C@@]([C@]14C(C([C@H]([C@@H]2OC(=O)C)OC(=O)C)[C@@](O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)OC(=O)C6=CC=CC=C6)OC(=O)C |

Kanonische SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Intricate Architecture of Wilfordine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfordine, a complex sesquiterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest for its potent insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties and a detailed exploration of its molecular architecture. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel insecticides.

Chemical Identity and Physicochemical Properties

This compound is a highly oxygenated macrocyclic alkaloid characterized by a complex polycyclic core. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₄₉NO₁₉ | [1][2] |

| Molecular Weight | 883.85 g/mol | [1][2] |

| CAS Number | 37239-51-3 | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 175-176 °C | [3] |

| Predicted Boiling Point | 895.5 ± 65.0 °C | [3] |

| Predicted Density | 1.44 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 11.63 ± 0.70 | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |

Molecular Structure

The chemical structure of this compound is characterized by a dihydroagarofuran (B1235886) sesquiterpenoid core integrated into a complex macrocyclic ester. The IUPAC name for this compound is [(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24S,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹﹐²⁰.0³﹐²³.0⁷﹐¹²]pentacosa-7(12),8,10-trien-18-yl] benzoate. A 2D representation of the molecule is provided below.

Figure 1. 2D Chemical Structure of this compound.

Experimental Protocols

Isolation and Purification of this compound

Methodology:

-

Extraction: The dried and powdered root bark of Tripterygium wilfordii is subjected to extraction with a suitable organic solvent, typically 95% ethanol, under reflux conditions.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to further fractionation, often involving solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatographic Purification: The enriched fraction is purified using column chromatography, commonly with a silica gel stationary phase. Elution with a gradient of solvents allows for the separation of individual compounds.

-

Final Purification: Fractions containing this compound are collected and may be subjected to further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure compound.

Structural Elucidation

The complex structure of this compound was elucidated using a combination of spectroscopic techniques. While a complete, publicly available dataset of assigned NMR spectra for this compound is elusive, the general approach involves:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

13C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between protons and carbons, identifying neighboring atoms, and determining the stereochemistry of the molecule.

-

Biological Activity and Signaling Pathways

This compound exhibits significant insecticidal activity, and its mechanism of action is an area of active research. Two primary molecular targets have been suggested:

Inhibition of Na+/K+-ATPase

This compound has been identified as an inhibitor of the sodium-potassium pump (Na+/K+-ATPase), an essential enzyme responsible for maintaining ion gradients across cell membranes. Inhibition of this pump disrupts cellular function, leading to toxicity.

References

Wilfordine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfordine (B1197929) is a complex sesquiterpene pyridine (B92270) alkaloid found in the plant Tripterygium wilfordii, commonly known as Thunder God Vine. This plant has a long history of use in traditional Chinese medicine for treating a variety of inflammatory and autoimmune diseases. This compound, along with other alkaloids and terpenoids isolated from this plant, has garnered significant interest from the scientific community for its potential therapeutic properties, including insecticidal and anti-inflammatory activities. This technical guide provides a comprehensive overview of the natural source of this compound and detailed methodologies for its extraction, isolation, and purification.

Natural Source

The primary and exclusive natural source of this compound is the plant Tripterygium wilfordii Hook. f., belonging to the Celastraceae family.[1] The highest concentrations of this compound and related alkaloids are typically found in the root and root bark of the plant.[2] Therefore, these plant parts are the preferred starting material for the isolation of this compound.

Isolation Methodologies

The isolation of this compound from Tripterygium wilfordii is a multi-step process that involves extraction, fractionation, and several stages of chromatography. High purity this compound can be obtained through the careful application of these techniques.

Experimental Protocols

1. Extraction of Total Alkaloids

The initial step involves the extraction of a crude mixture of total alkaloids from the dried and powdered root bark of Tripterygium wilfordii.

-

Materials:

-

Dried and powdered root bark of Tripterygium wilfordii

-

70-95% Ethanol (B145695)

-

20% Sulfuric acid or 20% Acetic acid

-

Sodium bicarbonate or Sodium carbonate solution

-

-

Procedure:

-

Percolate the powdered root bark (e.g., 10 kg) with 70-95% ethanol (e.g., 30 L) for approximately 10 hours.[3] An alternative method is reflux extraction with 95% ethanol.

-

Collect the ethanol leachate and concentrate it under reduced pressure to obtain a crude ethanol extract.

-

Extract the ethanol extract multiple times with chloroform.

-

Concentrate the combined chloroform extracts under reduced pressure.

-

Extract the resulting residue multiple times with an acidic solution (e.g., 20% sulfuric acid or 20% acetic acid).

-

Collect the acidic aqueous filtrate.

-

Adjust the pH of the filtrate to between 8 and 11 using a base (e.g., sodium bicarbonate or sodium carbonate) to precipitate the total alkaloids.

-

Filter and dry the precipitate to obtain the crude total alkaloids.

-

For further initial purification, the crude total alkaloids can be recrystallized from methanol (B129727).

-

2. Purification by Column Chromatography

The crude total alkaloids are then subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel or ODS (Octadecyl-silica).

-

Mobile Phase: A gradient elution system is typically employed. For ODS columns, a common mobile phase is a gradient of methanol in water (e.g., starting from 35:65 and gradually increasing to 100:0).

-

Procedure:

-

Dissolve the crude total alkaloids in a suitable solvent and load the solution onto the packed column.

-

Elute the column with the gradient mobile phase, collecting fractions at regular intervals.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Combine the this compound-rich fractions for further purification.

-

3. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a modifier like 0.05% trifluoroacetic acid. An isocratic or gradient elution can be used. For example, an isocratic mobile phase of acetonitrile-water (30:70, v/v) has been reported for the separation of similar alkaloids.

-

Detection: UV detection at a suitable wavelength (e.g., 219 nm for related compounds).

-

Procedure:

-

Dissolve the enriched fractions from the previous step in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

4. Alternative Purification by Counter-Current Chromatography (CCC)

Counter-current chromatography is an effective technique for the separation of alkaloids from Tripterygium wilfordii and can yield monomers with a purity of over 95%.

-

Two-Phase Solvent System: A suitable two-phase solvent system is prepared. The exact composition for optimal this compound separation needs to be determined empirically, but systems based on hexane, ethyl acetate, methanol, and water are common.

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system.

-

Fill the CCC column with the stationary phase.

-

Pump the mobile phase through the column at a specific flow rate.

-

Inject the crude total alkaloid mixture.

-

Monitor the effluent with a UV detector and collect fractions corresponding to the separated alkaloids, including this compound.

-

Data Presentation

Table 1: Quantitative Analysis of this compound and Related Alkaloids

| Analytical Method | Matrix | Analyte(s) | Linear Range | LLOQ | Reference |

| LC-MS/MS | Rat Plasma | Wilforine | 0.02-100 ng/mL | 0.02 ng/mL | |

| LC-APCI/MS | Human Plasma | Wilfortrine, this compound, Wilforgine, Wilforine | 0.5-100.0 µg/L | 0.5 µg/L | |

| RRLC-ESI-MSn | Plant Material | 19 compounds including 3 sesquiterpene alkaloids | Not specified | Not specified |

Signaling Pathways and Biological Activity

While the extracts of Tripterygium wilfordii and some of its prominent constituents like triptolide (B1683669) and celastrol (B190767) have been extensively studied for their effects on various signaling pathways, particularly those involved in inflammation and immune response, specific research on the signaling pathways modulated by pure this compound is limited.

Studies on the total glycosides and alkaloids of Tripterygium wilfordii have shown inhibition of pathways such as PTPN11/EGFR/JAK signaling, which may contribute to overcoming cisplatin (B142131) resistance in ovarian cancer. However, the direct and specific molecular targets and signaling cascades affected by this compound remain an area for further investigation. The known insecticidal properties of this compound suggest a potential interaction with neuronal signaling pathways in insects.

Visualizations

Caption: General workflow for the isolation of this compound.

Caption: Alternative purification using Counter-Current Chromatography.

References

Wilfordine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfordine, a complex sesquiterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest for its potent insecticidal properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support researchers and professionals in the fields of insecticide development, natural product chemistry, and neurotoxicology.

Chemical and Physical Properties

This compound is a structurally intricate molecule with a defined chemical identity. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

| Property | Value | Citation |

| CAS Number | 37239-51-3 | [1][2][3][4][5] |

| Molecular Formula | C₄₃H₄₉NO₁₉ | |

| Molecular Weight | 883.84 g/mol |

Insecticidal Activity and Mechanism of Action

This compound exhibits significant insecticidal activity against a range of pest species. Its primary mode of action is neurotoxicity, leading to paralysis and eventual death of the insect. The following sections detail its toxicity and the underlying molecular mechanisms.

Quantitative Toxicity Data

Bioassays have been conducted to quantify the insecticidal potency of this compound and the related compound, wilforine (B192672). The following tables summarize the lethal concentration (LC50) and medium narcosis dose (ND50) values against specific insect pests.

Table 2.1: Oral Toxicity of Wilforine against Mythimna separata

| Insect Species | Developmental Stage | LC50 (μg/mL) | Citation |

| Mythimna separata (Oriental Armyworm) | Larvae | 63 | |

| Mythimna separata (Oriental Armyworm) | Adults | 36 |

Table 2.2: Narcosis Dose of this compound against Lepidopteran Pests

| Insect Species | Developmental Stage | ND50 (μ g/larva ) |

| Mythimna separata (Oriental Armyworm) | 3rd Instar Larvae | 8.82 |

| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | 4.71 |

Signaling Pathways

This compound's insecticidal effects are primarily attributed to the disruption of two critical signaling pathways in the insect's nervous and muscular systems: calcium signaling via the ryanodine (B192298) receptor and ion balance through Na+/K+-ATPase.

Studies on the related compound wilforine have elucidated that its insecticidal action is closely linked to the dysfunction of the ryanodine receptor (RyR) Ca²⁺ release channels in muscle cells. This disruption of intracellular calcium homeostasis leads to uncontrolled muscle contraction, paralysis, and ultimately, cell death. The typical toxicity sign observed is paralysis. Histopathological examinations of muscle cells in Mythimna separata treated with wilforine revealed significant damage, including large cytoplasmic spaces, disrupted Z-lines, swollen mitochondria, and excessively dilated and fragmented sarcoplasmic reticulum.

In addition to its effects on calcium signaling, this compound has been shown to inhibit the activity of Na+/K+-ATPase. This enzyme is crucial for maintaining the electrochemical gradients across nerve cell membranes, which are essential for nerve impulse transmission. Inhibition of Na+/K+-ATPase disrupts this delicate ion balance, leading to a loss of neuronal function and contributing to the overall neurotoxic effect of the compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's insecticidal properties.

Insecticidal Bioassay: Oral Toxicity

This protocol is adapted for determining the oral toxicity (LC50) of this compound against lepidopteran larvae, such as Mythimna separata.

Methodology:

-

Insect Rearing: Larvae of the target insect species are reared on a standard artificial diet under controlled conditions (e.g., 25 ± 1°C, 70 ± 5% relative humidity, 16:8 h light:dark photoperiod).

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone). A series of dilutions are then made to create a range of concentrations to be tested.

-

Diet Preparation: The artificial diet is prepared according to a standard recipe. While the diet is still liquid, the prepared this compound solutions are thoroughly mixed in to achieve the desired final concentrations. A control diet containing only the solvent is also prepared.

-

Bioassay: A specific number of pre-weighed, third-instar larvae are placed in individual containers with a known amount of the treated or control diet.

-

Observation: Mortality and signs of paralysis are recorded at regular intervals (e.g., 24, 48, and 72 hours) post-exposure.

-

Data Analysis: The obtained mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 value and its 95% confidence limits.

Na+/K+-ATPase Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on Na+/K+-ATPase activity in insect nerve tissue.

Methodology:

-

Enzyme Preparation: Nerve cords are dissected from the target insect species and homogenized in a cold buffer solution. The homogenate is then centrifuged to obtain a microsomal fraction rich in Na+/K+-ATPase.

-

Assay Reaction: The reaction mixture contains buffer, MgCl₂, KCl, NaCl, ATP, and the prepared enzyme solution. The reaction is initiated by the addition of ATP.

-

Inhibition Study: To determine the effect of this compound, the enzyme preparation is pre-incubated with various concentrations of this compound before the addition of ATP. A control without this compound is also run.

-

Measurement of ATPase Activity: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: The specific activity of Na+/K+-ATPase is calculated (as µmol Pi/mg protein/hour). The percentage of inhibition by this compound is calculated by comparing the activity in the presence and absence of the compound. An IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a potent natural insecticide with a clear neurotoxic mechanism of action. Its ability to disrupt both calcium signaling and fundamental nerve function through the inhibition of Na+/K+-ATPase makes it a promising candidate for the development of new bio-insecticides. The experimental protocols provided in this guide offer a framework for researchers to further investigate the insecticidal properties of this compound and to explore its potential in pest management strategies. Further research into its specificity for insect versus mammalian targets will be crucial for its development as a safe and effective insecticide.

References

- 1. β subunit affects Na+ and K+ affinities of Na+/K+-ATPase: Na+ and K+ affinities of a hybrid Na+/K+-ATPase composed of insect α and mammalian β subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

Unveiling Wilfordine: A Technical Guide to its Historical Discovery, Traditional Use, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfordine, a complex sesquiterpenoid pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f., has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the historical discovery and traditional use of this compound, alongside a detailed exploration of its biological activities. Quantitative data on its bioactivity and toxicity are presented in structured tables for comparative analysis. Detailed experimental protocols for its isolation and characterization are provided, and its intricate signaling pathways are visualized through Graphviz diagrams. This document serves as an in-depth resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Historical Discovery and Traditional Use

Traditional Chinese Medicine (TCM) Roots

Tripterygium wilfordii Hook. f., known in Traditional Chinese Medicine (TCM) as "Lei Gong Teng" (Thunder God Vine), has a rich history of use spanning centuries.[1][2] Ancient traditional scripts dating back thousands of years have praised its potent anti-inflammatory properties.[3][4] In TCM, the inner root of Lei Gong Teng is used to "dispel wind and dampness," "clear heat and resolve toxicity," reduce swelling, and alleviate pain.[1][2]

Traditional preparations typically involve removing the inner and outer layers of the bark, cutting the root into pieces, and sun-drying it.[1] The recommended dosage in TCM is generally between 5-12 grams, and it is often used in complex herbal formulas.[1] Due to its inherent toxicity, its use in TCM is approached with caution and is recommended only under the close supervision of experienced practitioners.[1][4] Historically, it has been prescribed for a variety of conditions, including rheumatoid arthritis, psoriasis, joint pain, and itchy rashes.[1][4]

Western Discovery and Isolation

The insecticidal properties of Tripterygium wilfordii were recognized in Western science in the mid-20th century. However, the isolation and characterization of its complex chemical constituents, including this compound, occurred later. While the renowned bioactive compound triptolide (B1683669) was isolated from the same plant in 1972, the specific timeline for the discovery of this compound is less clearly documented in readily available literature.[3] The elucidation of its intricate structure was made possible through the application of advanced spectroscopic techniques.

Physicochemical Properties and Structure

This compound is a macrocyclic pyridine alkaloid with a complex sesquiterpenoid core. Its chemical formula is C43H49NO19, and it has a molecular weight of 883.84 g/mol . The molecule features a highly substituted decalin ring system fused to a larger macrocycle containing a pyridine moiety. The numerous ester and hydroxyl groups contribute to its polarity and complex chemical reactivity.

Biological Activity and Pharmacological Potential

This compound exhibits a range of biological activities, with its anti-inflammatory, immunosuppressive, and insecticidal properties being the most prominent.

Anti-inflammatory and Immunosuppressive Effects

Extracts of Tripterygium wilfordii, containing this compound and other related alkaloids, have demonstrated significant efficacy in treating autoimmune and inflammatory diseases, most notably rheumatoid arthritis.[5] Clinical studies on preparations of Lei Gong Teng have shown a reduction in pain and inflammation in patients.[5] The underlying mechanisms for these effects are believed to involve the modulation of various signaling pathways critical to the inflammatory response.

Insecticidal Activity

Historically, extracts of Tripterygium wilfordii have been used as a natural insecticide. This compound, along with other alkaloids from the plant, has shown contact toxicity against various insect larvae.

Quantitative Bioactivity and Toxicity Data

To facilitate comparative analysis, the following tables summarize the available quantitative data on the bioactivity and toxicity of this compound. Note: Specific IC50 and LD50 values for this compound are not extensively reported in publicly available literature. The data presented here is based on available information and may not be exhaustive.

Table 1: In Vitro Bioactivity of this compound

| Target/Assay | Cell Line/System | IC50/EC50 | Reference |

| Na+/K+-ATPase Inhibition | Not Specified | Data not available | |

| NF-κB Inhibition | Not Specified | Data not available | |

| Apoptosis Induction | Not Specified | Data not available |

Table 2: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | Data not available | |

| Mouse | Oral | Data not available |

Mechanism of Action: Key Signaling Pathways

This compound's diverse biological effects are attributed to its interaction with multiple cellular signaling pathways. The primary mechanisms of action appear to involve the inhibition of the pro-inflammatory NF-κB pathway, the induction of apoptosis, and the inhibition of the Na+/K+-ATPase enzyme.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Compounds from Tripterygium wilfordii have been shown to inhibit this pathway, potentially by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[6][7][8][9][10][11][12]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. This compound and related compounds have been shown to induce apoptosis in various cell types.[3] This process is often mediated by the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Inhibition of Na+/K+-ATPase

The Na+/K+-ATPase is a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This process is vital for numerous cellular functions, including nerve impulse transmission and nutrient transport. Inhibition of this enzyme can lead to a cascade of downstream effects. While the primary evidence for this compound's interaction with Na+/K+-ATPase comes from studies on its insecticidal activity, this mechanism may also contribute to its effects in mammalian cells.[13][14][15][16][17][18]

Experimental Protocols

Bioassay-Guided Isolation of this compound

The following protocol provides a general framework for the isolation of this compound from the root of Tripterygium wilfordii.

Protocol Steps:

-

Extraction: The dried and powdered root material of Tripterygium wilfordii is subjected to reflux extraction with 95% ethanol. The resulting solution is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

-

Partitioning: The crude extract is suspended in water and partitioned with an immiscible organic solvent, such as ethyl acetate. The ethyl acetate fraction, which will contain the less polar alkaloids, is collected.

-

Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the components. Fractions are collected and screened for biological activity (e.g., cytotoxicity or anti-inflammatory activity).

-

Purification: The active fractions are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and esters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the complex structure.

In Vitro Bioassays

-

Cell Culture: A suitable cell line (e.g., HEK293T) is transiently transfected with an NF-κB luciferase reporter plasmid.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

-

Cell Culture and Treatment: A relevant cell line (e.g., Jurkat cells) is treated with different concentrations of this compound for various time points.

-

Cell Lysis: Cells are harvested and lysed to release cellular contents.

-

Caspase Activity Measurement: The lysate is incubated with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3). The cleavage of the substrate by activated caspases is measured using a fluorometer or spectrophotometer.[19][20][21][22]

-

Enzyme Preparation: A purified or partially purified preparation of Na+/K+-ATPase is obtained.

-

Assay Reaction: The enzyme is incubated with varying concentrations of this compound in a reaction buffer containing ATP, Mg²⁺, Na⁺, and K⁺.

-

Measurement of Inorganic Phosphate (B84403): The amount of inorganic phosphate released from the hydrolysis of ATP is quantified using a colorimetric method. A decrease in phosphate production indicates inhibition of the enzyme.

Pharmacokinetics and ADME Profile

Currently, there is limited publicly available data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound.[23][24][25][26][27] Further in vitro and in vivo studies are necessary to fully characterize its pharmacokinetic profile, which is crucial for its potential development as a therapeutic agent.

Conclusion and Future Directions

This compound, a fascinating and complex natural product from Tripterygium wilfordii, holds significant promise for the development of new therapeutic agents, particularly for inflammatory and autoimmune diseases. Its long history of use in Traditional Chinese Medicine provides a strong foundation for its pharmacological investigation. While its anti-inflammatory, immunosuppressive, and insecticidal properties are well-recognized, a deeper understanding of its mechanism of action, particularly its specific molecular targets and the kinetics of its interactions, is required. The significant toxicity associated with Tripterygium wilfordii necessitates careful dose-finding studies and potentially the development of semi-synthetic derivatives with improved safety profiles. Future research should focus on elucidating the complete pharmacokinetic profile of this compound, conducting comprehensive toxicological assessments, and exploring its therapeutic potential in various disease models. The detailed experimental protocols and signaling pathway diagrams provided in this guide aim to facilitate and inspire further research into this remarkable natural compound.

References

- 1. Lei Gong Teng (Thunder god vines) in Chinese Medicine [meandqi.com]

- 2. Lei Gong Teng (Radix Tripterygii Wilfordii): A Blessing or a Time Bomb? | Acupuncture Today [acupuncturetoday.com]

- 3. royaltcm.com - Lei Gong Teng [royaltcm.com]

- 4. gov.uk [gov.uk]

- 5. Treating Rheumatoid Arthritis with Chinese Medicine - Avicenna [avicenna.co.uk]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoid-mediated repression of nuclear factor-κBdependent transcription involves direct interference with transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Santonin-related compound 2 inhibits the nuclear translocation of NF-κB subunit p65 by targeting cysteine 38 in TNF-α-induced NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small Molecule NF-κB Pathway Inhibitors in Clinic | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of Na+, K+-ATPase inhibition by an endogenous modulator (II-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of renal, cardiac and corneal (Na(+)-K+)ATPase by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of cardiac Na+, K+-ATPase activity by dynorphin-A and ethylketocyclazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective detection and inhibition of active caspase-3 in cells with optimized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. media.cellsignal.com [media.cellsignal.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. hoeford.com [hoeford.com]

- 24. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. bioivt.com [bioivt.com]

- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 27. pharmaron.com [pharmaron.com]

Wilfordine as a Potential Insecticidal Agent: A Technical Guide to the Bioactive Compounds from Tripterygium wilfordii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial inquiries into the insecticidal properties of Wilfordine, an alkaloid from the plant Tripterygium wilfordii (Thunder God Vine), have revealed that while this plant is a potent source of biocidal compounds, this compound itself has not been identified as the primary active insecticidal agent in published research. Instead, scientific studies have isolated and characterized several other compounds from T. wilfordii that exhibit significant insecticidal and antifeedant activities. This technical guide provides a comprehensive overview of the research on these active compounds, focusing on their efficacy, the experimental protocols used for their evaluation, and their known mechanisms of action. The primary insecticidal constituents discussed herein are triptolide (B1683669), triptonide, euonine (B1252212), and various celangulins.

Quantitative Data on Insecticidal Activity

The insecticidal and antifeedant efficacy of compounds isolated from Tripterygium wilfordii have been quantified against various insect species. The following tables summarize the key toxicological data from published studies.

Table 1: Contact and Ingested Toxicity of Compounds from Tripterygium wilfordii against Mythimna separata (3rd or 5th instar larvae) [1][2][3]

| Compound | Contact Toxicity (LD50, µ g/insect ) | Ingested Toxicity (KD50, µg/g insect body weight) |

| Triptolide | 1.6 | 13.5 |

| Triptonide | 2.9 | 134.5 |

| Euonine | No contact activity | 29.0 |

| Toosendanin (Positive Control) | Not Reported | Not specified, but used for comparison |

Table 2: Antifeedant Activity of Compounds from Tripterygium wilfordii against Mythimna separata (3rd instar larvae, 24-hour treatment) [1][2][3]

| Compound | Antifeedant Activity (EC50, mM) |

| Triptolide | 0.25 |

| Triptonide | 0.35 |

| Euonine | 0.02 |

| Toosendanin (Positive Control) | Not specified, but euonine was superior |

Table 3: Oral Toxicity of Celangulins from Tripterygium wilfordii against Spodoptera frugiperda (3rd instar larvae) [4]

| Compound | Oral Toxicity |

| Celangulin (B12372197) CY | Significantly higher than other tested compounds |

| Celangulin CQ | Significantly higher than other tested compounds |

Note: The study on Celangulin CY and CQ did not provide specific LC50 or LD50 values but stated their oral toxicity was significantly higher than three other known compounds isolated from the same plant.

Experimental Protocols

The following sections detail the methodologies employed in the cited research to determine the insecticidal and antifeedant properties of the bioactive compounds from Tripterygium wilfordii.

Insect Rearing

-

Mythimna separata : Larvae were reared on an artificial diet composed of wheat bran, casein, sucrose, and other nutrients at a constant temperature of 25 ± 1°C, relative humidity of 70-80%, and a 14:10 hour (light:dark) photoperiod.[1][2]

-

Spodoptera frugiperda : Larvae were maintained on an artificial diet under controlled laboratory conditions.[4]

Bioassays for Mythimna separata[1][2]

a) Contact Toxicity Assay:

-

Preparation of Test Solutions: Triptolide, triptonide, and euonine were dissolved in acetone (B3395972) to create a series of graded concentrations.

-

Application: A 1 µL droplet of the test solution was topically applied to the dorsal thorax of 3rd or 5th instar larvae using a micro-applicator. Control larvae were treated with acetone alone.

-

Observation: Treated larvae were placed in petri dishes with fresh artificial diet. Mortality was recorded at 24, 48, and 72 hours post-treatment.

-

Data Analysis: The lethal dose for 50% mortality (LD50) was calculated using probit analysis.

b) Ingested Toxicity (Diet-incorporation) Assay:

-

Preparation of Treated Diet: The compounds were dissolved in acetone and mixed into the artificial diet to achieve various concentrations. The solvent was allowed to evaporate completely.

-

Feeding: Third instar larvae were individually placed in glass vials containing the treated diet.

-

Observation: Mortality was assessed after 24, 48, and 72 hours.

-

Data Analysis: The median lethal dose (KD50) was determined.

c) Antifeedant Activity Assay (Leaf Disc Method):

-

Preparation of Leaf Discs: Leaf discs (2 cm diameter) were punched from fresh corn leaves.

-

Treatment: The leaf discs were dipped in acetone solutions of the test compounds at different concentrations for 3 seconds and air-dried. Control discs were treated with acetone only.

-

Feeding Bioassay: Third instar larvae, starved for 4 hours, were individually placed in petri dishes containing one treated and one control leaf disc.

-

Measurement: The consumed area of both treated and control discs was measured after 24 hours using a leaf area meter.

-

Data Analysis: The percentage of antifeedant activity was calculated, and the effective concentration causing 50% antifeedance (EC50) was determined.

Oral Toxicity Assay for Spodoptera frugiperda[4]

-

Preparation of Test Solutions: Celangulin CY and celangulin CQ were prepared for administration.

-

Administration: The compounds were orally administered to third instar larvae.

-

Observation: The toxicity was evaluated based on larval mortality.

-

Comparison: The toxicity of the novel celangulins was compared to that of other known compounds isolated from T. wilfordii.

Mechanism of Action and Signaling Pathways

The precise insecticidal mechanisms for all active compounds from Tripterygium wilfordii are not fully elucidated. However, research has provided insights into the mode of action for celangulins and triptolide.

Celangulins: Disruption of Midgut Function and Ion Homeostasis

Studies on Celangulin V, a major insecticidal component from a related plant species (Celastrus angulatus), have shown that its primary target is the insect midgut.[1][5][6] The proposed mechanism involves the inhibition of vacuolar-type H+-ATPase (V-ATPase) in the apical membrane of midgut cells.[1][5] This inhibition disrupts the proton gradient, leading to a decay in the apical membrane potential and affecting intracellular pH, ion homeostasis, and nutrient transport.[1] Additionally, celangulins have been shown to inhibit Na+/K+-ATPase activity in the insect brain.[2]

Triptolide: A Multi-Target Agent

The insecticidal mechanism of triptolide is not well-defined in published literature. However, extensive research in mammalian systems for its anti-inflammatory and anti-cancer properties reveals that triptolide is a potent inhibitor of transcription by targeting RNA polymerase II.[7] It also affects multiple signaling pathways, including NF-κB, MAPK, and others, which are crucial for cell survival, proliferation, and immune response.[8][9][10][11] While these pathways are conserved in insects, further research is needed to confirm if they are the primary targets for triptolide's insecticidal activity.

Euonine and Triptonide

Currently, there is limited information available on the specific insecticidal mode of action for euonine and triptonide. Further research is required to elucidate their molecular targets and the signaling pathways they disrupt in insects.

Conclusion and Future Directions

The research clearly indicates that Tripterygium wilfordii is a valuable source of potent insecticidal compounds. While the initial focus on this compound appears to be misplaced, the identified active constituents, including triptolide, triptonide, euonine, and celangulins, demonstrate significant potential for the development of new bio-insecticides.

Future research should focus on:

-

Elucidating the specific insecticidal mechanisms of action for triptolide, triptonide, and euonine to identify their precise molecular targets in insects.

-

Conducting broader spectrum insecticidal screening of these compounds against a wider range of agricultural and public health pests.

-

Investigating the potential for synergistic effects between different compounds isolated from T. wilfordii.

-

Optimizing the extraction and purification processes for these active compounds to improve yields and facilitate larger-scale studies.

-

Evaluating the environmental safety and non-target effects of these compounds to ensure their suitability as part of integrated pest management programs.

By focusing on these highly active compounds, the scientific community can harness the insecticidal potential of Tripterygium wilfordii to develop novel and effective pest control solutions.

References

- 1. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insecticidal compounds from Tripterygium wilfordii active against Mythimna separata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and structural identification of insecticidal compounds from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of Wilfordine's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfordine, a major bioactive component isolated from the traditional medicinal plant Tripterygium wilfordii Hook F, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound's bioactivity, with a focus on its anti-inflammatory, anticancer, and immunosuppressive properties. Detailed experimental protocols for key assays are provided, and quantitative data from published studies are summarized to facilitate comparative analysis. Furthermore, this guide visualizes the known signaling pathways modulated by this compound, offering a deeper understanding of its molecular mechanisms of action.

Introduction

Tripterygium wilfordii Hook F, commonly known as "Thunder God Vine," has a long history of use in traditional Chinese medicine for treating a variety of inflammatory and autoimmune diseases. This compound is one of the principal active compounds extracted from this plant and is being extensively studied for its potent biological activities. This document serves as a technical resource for researchers and drug development professionals, consolidating available in vitro data on this compound's bioactivity and providing standardized protocols for its further investigation.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in vitro, primarily through the suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Inhibition of Pro-inflammatory Mediators

This compound effectively inhibits the production of key inflammatory molecules, including nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in a dose-dependent manner.[1] While specific IC50 values for cytokine inhibition by this compound are not yet widely published, studies have shown significant reductions in their levels following treatment.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Mediator | This compound Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) | 25, 50, 100 µmol/L | Significant inhibition | [1] |

| IL-1β | 25, 50, 100 µmol/L | Significant inhibition | [1] |

| TNF-α | 25, 50, 100 µmol/L | Significant inhibition | [1] |

| IL-6 | 25, 50, 100 µmol/L | Significant inhibition | [1] |

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Quantification

This protocol describes the measurement of NO production by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS).

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.

-

Incubation: Incubate the plate at room temperature for 10 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration based on a standard curve generated using known concentrations of sodium nitrite.

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines are a significant area of investigation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Cytotoxicity in Cancer Cell Lines

While extensive data on this compound's IC50 values across a wide range of cancer cell lines is still emerging, preliminary studies are underway. The table below is a template for compiling such data as it becomes available through further research.

Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| A549 | Lung Cancer | Data not available | Data not available | |

| HepG2 | Liver Cancer | Data not available | Data not available | |

| MCF-7 | Breast Cancer | Data not available | Data not available | |

| Jurkat | T-cell Leukemia | Data not available | Data not available |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., A549, HepG2, MCF-7, Jurkat)

-

This compound

-

Appropriate cell culture medium

-

FBS

-

Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.

Immunosuppressive Activity

This compound's traditional use in treating autoimmune disorders suggests potent immunosuppressive properties. In vitro assays evaluating its effect on lymphocyte proliferation are crucial for characterizing this activity.

Inhibition of Lymphocyte Proliferation

The ability of this compound to suppress the proliferation of T-lymphocytes is a key indicator of its immunosuppressive potential. Quantitative data on the IC50 for the inhibition of mitogen-induced splenocyte or T-cell proliferation is essential for its evaluation.

Table 3: In Vitro Immunosuppressive Activity of this compound

| Cell Type | Mitogen | Incubation Time (h) | IC50 (µM) | Reference |

| Murine Splenocytes | Concanavalin A | Data not available | Data not available | |

| Human PBMCs | Phytohemagglutinin (PHA) | Data not available | Data not available |

Experimental Protocol: Lymphocyte Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of murine splenocytes stimulated with the mitogen Concanavalin A.

Materials:

-

Spleen from a healthy mouse

-

RPMI-1640 medium

-

FBS

-

Penicillin-Streptomycin

-

Concanavalin A (Con A)

-

This compound

-

[³H]-Thymidine

-

96-well U-bottom plate

-

Cell harvester

-

Scintillation counter

Procedure:

-

Splenocyte Isolation: Prepare a single-cell suspension of splenocytes from the mouse spleen.

-

Cell Seeding: Seed the splenocytes in a 96-well U-bottom plate at a density of 2 x 10⁵ cells/well.

-

Treatment and Stimulation: Add various concentrations of this compound to the wells, followed by the addition of Con A (5 µg/mL). Include control wells with cells and Con A only, and cells alone.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Measurement: Measure the incorporation of [³H]-Thymidine using a scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation compared to the Con A-stimulated control.

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation, cell proliferation, and immune responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway. It prevents the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition is thought to be mediated through the upstream TLR4/MyD88/TRAF6 signaling cascade.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound has been observed to inhibit the phosphorylation of key components of this pathway, including ERK, p38, and JNK, in LPS-stimulated macrophages. This inhibition contributes to its anti-inflammatory and potentially its anticancer effects.

Conclusion

The preliminary in vitro data strongly suggest that this compound possesses significant anti-inflammatory, and likely anticancer and immunosuppressive, properties. Its ability to modulate the NF-κB and MAPK signaling pathways provides a mechanistic basis for these observed effects. This technical guide provides a framework for the continued investigation of this compound's bioactivity. Further research is warranted to establish a comprehensive profile of its IC50 values across a broader range of cancer cell lines and to elucidate the precise molecular targets responsible for its immunosuppressive actions. The detailed protocols provided herein should facilitate standardized and reproducible future studies, ultimately accelerating the potential translation of this compound into a clinically valuable therapeutic agent.

References

The Alkaloid Tapestry of Thunder God Vine: A Technical Guide to Wilfordine and its Congeners

For Researchers, Scientists, and Drug Development Professionals

The Thunder God Vine, Tripterygium wilfordii, is a wellspring of complex secondary metabolites, among which the sesquiterpene pyridine (B92270) alkaloids stand out for their potent biological activities. This in-depth technical guide illuminates the intricate relationship between wilfordine (B1197929) and its structural relatives—wilforine, wilforgine, and wilfortrine—offering a comprehensive overview of their chemical structures, biosynthetic origins, pharmacological properties, and the experimental methodologies used in their study.

Structural Relationships: A Family of Esters

This compound and its closely related alkaloids are classified as sesquiterpene pyridine alkaloids. Their shared molecular architecture consists of a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, which is esterified with a substituted pyridine dicarboxylic acid and other acyl groups. The structural diversity within this family primarily arises from the nature and position of the ester substituents on the sesquiterpenoid skeleton.

Table 1: Structural Comparison of this compound and Related Alkaloids

| Alkaloid | Molecular Formula | Core Structure | Key Ester Groups |

| This compound | C₄₃H₄₉NO₁₉ | Dihydro-β-agarofuran | Acetic acid, Benzoic acid, Wilfordic acid |

| Wilforine | C₄₃H₄₉NO₁₈ | Dihydro-β-agarofuran | Acetic acid, Benzoic acid, Isomeric form of Wilfordic acid |

| Wilforgine | C₄₁H₄₅NO₁₇ | Dihydro-β-agarofuran | Acetic acid, Furoic acid |

| Wilfortrine | C₄₁H₄₅NO₁₈ | Dihydro-β-agarofuran | Acetic acid, Furoic acid, Hydroxy group |

Note: The exact esterification patterns are complex and create a wide array of structurally similar compounds.

Biosynthetic Interconnections: A Hypothetical Pathway

While the complete biosynthetic pathway of this compound and its congeners in Tripterygium wilfordii has not been fully elucidated, a hypothetical pathway can be constructed based on the known biosynthesis of their precursor moieties. The sesquiterpenoid core originates from the isoprenoid pathway, while the pyridine dicarboxylic acid moiety is likely derived from primary metabolic pathways.

The biosynthesis of the dihydro-β-agarofuran core is initiated from farnesyl diphosphate (B83284) (FPP), a key intermediate in the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. FPP is cyclized by a sesquiterpene synthase to form the characteristic tricyclic structure. Subsequent P450-catalyzed oxidations and acyltransferase-mediated esterifications lead to the diverse array of sesquiterpenoid cores found in these alkaloids.

The pyridine dicarboxylic acid component's biosynthesis in Tripterygium is less clear. In other organisms, pyridine rings can be formed through various pathways, including the degradation of tryptophan or via the aspartate pathway. It is hypothesized that a similar pathway exists in Tripterygium wilfordii, leading to the formation of wilfordic acid and its isomers, which are then activated and esterified to the sesquiterpenoid core.

Pharmacological Activities: A Comparative Overview

This compound and its analogs exhibit a range of potent pharmacological activities, primarily centered around their immunosuppressive and anti-inflammatory effects. These activities are largely attributed to the modulation of key signaling pathways, such as the NF-κB pathway.[1]

Table 2: Quantitative Pharmacological Activities of Tripterygium Alkaloids

| Compound | Assay | Target/Cell Line | IC₅₀ | Reference |

| Total Alkaloids | NF-κB Luciferase Assay | HEK293/NF-κB-Luc | 7.25 µg/mL | [1] |

| Wilfordatine E | NF-κB Luciferase Assay | HEK293/NF-κB-Luc | 8.75 µM | [2] |

| Tripfordine A | NF-κB Luciferase Assay | HEK293/NF-κB-Luc | 0.74 µM | [2] |

| Wilforine | NF-κB Luciferase Assay | HEK293/NF-κB-Luc | 15.66 µM | [2] |

| Compound 4 (unnamed) | NF-κB Luciferase Assay | HEK293/NF-κB-Luc | 1.64 µM | |

| Compound 6 (unnamed) | NF-κB Luciferase Assay | HEK293/NF-κB-Luc | 9.05 µM |

Note: The unnamed compounds are novel sesquiterpene pyridine alkaloids identified in the cited studies.

The potent inhibition of the NF-κB signaling pathway by these alkaloids underscores their therapeutic potential in treating inflammatory and autoimmune diseases.

Experimental Protocols: Isolation and Purification

The isolation of this compound and its related alkaloids from the roots of Tripterygium wilfordii is a multi-step process that leverages the physicochemical properties of these compounds.

4.1. Extraction

-

Maceration: Powdered root material of T. wilfordii is extracted with a polar solvent, typically 95% ethanol, at reflux for several hours. This process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

4.2. Liquid-Liquid Partitioning

-

Acid-Base Extraction: The crude extract is suspended in water and partitioned against a nonpolar solvent like chloroform (B151607) to remove lipophilic impurities. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 8-9) to deprotonate the alkaloids, making them soluble in an organic solvent.

-

Organic Solvent Extraction: The basified aqueous solution is then extracted with an organic solvent such as chloroform or ethyl acetate (B1210297) to isolate the total alkaloids.

4.3. Chromatographic Purification

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on a stationary phase like silica (B1680970) gel or alumina. A gradient of solvents with increasing polarity is used to separate the alkaloids into fractions based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the alkaloids of interest are further purified by preparative HPLC, often using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of a modifier like trifluoroacetic acid.

Conclusion and Future Perspectives

This compound and its congeners represent a fascinating class of natural products with significant therapeutic potential. Their complex structures and potent biological activities continue to attract the attention of chemists, pharmacologists, and drug discovery scientists. While their structural relationships are well-established, a deeper understanding of their biosynthesis is crucial for biotechnological production and the generation of novel analogs through metabolic engineering. Further investigation into the precise molecular targets and mechanisms of action of these alkaloids will be instrumental in translating their therapeutic promise into clinical applications for a range of inflammatory and autoimmune disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on the study of these remarkable compounds.

References

Methodological & Application

Application Notes and Protocols: Wilfordine's Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfordine, a sesquiterpene pyridine (B92270) alkaloid, has emerged as a compound of interest in oncology research, primarily for its ability to counteract multidrug resistance (MDR) in cancer cells. This document provides a detailed overview of the current understanding of this compound's mechanism of action, with a focus on its role as a P-glycoprotein inhibitor. Additionally, it outlines protocols for investigating its potential effects on other critical cellular processes such as apoptosis and autophagy, and its influence on key signaling pathways like the PI3K/Akt/mTOR pathway. While the primary mechanism of P-glycoprotein inhibition is well-documented, the broader effects of this compound on cancer cell biology remain an active area of investigation.

I. Reversal of Multidrug Resistance: P-glycoprotein Inhibition

The most established mechanism of action for this compound in cancer cells is its role in overcoming MDR.[1][2] MDR is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp).[1][2]

Mechanism: this compound acts as a competitive inhibitor of P-glycoprotein.[1] P-gp is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By binding to P-gp, this compound competitively inhibits the efflux of these drugs, leading to their accumulation within the cancer cells and restoring their cytotoxic effects. This resensitizes the resistant cancer cells to conventional chemotherapy.

Quantitative Data on P-glycoprotein Inhibition:

While specific IC50 values for this compound's direct cytotoxicity are not extensively reported in publicly available literature, its potency is demonstrated by its ability to reverse resistance to other cytotoxic agents. The following table summarizes the conceptual impact of this compound on the efficacy of a generic P-gp substrate chemotherapeutic agent.

| Cell Line | Treatment | Chemotherapeutic IC50 (nM) | Fold Reversal |

| Drug-Resistant Cancer Cells | Chemotherapy Alone | >1000 | - |

| Drug-Resistant Cancer Cells | Chemotherapy + this compound (10 µM) | 150 | >6.7 |

| Drug-Sensitive Parental Cells | Chemotherapy Alone | 50 | - |

Note: This table is illustrative and based on the principle of resistance reversal. Actual values will vary depending on the specific cell line, chemotherapeutic agent, and experimental conditions.

Signaling Pathway of P-glycoprotein Inhibition

Caption: this compound competitively inhibits the P-gp efflux pump, leading to intracellular accumulation of chemotherapeutic drugs and subsequent apoptosis.

II. Investigating a Broader Mechanism of Action: Apoptosis, Autophagy, and PI3K/Akt/mTOR Signaling

Beyond its role as a P-gp inhibitor, the direct effects of this compound on other cancer-related cellular processes are not yet well-elucidated. The following sections provide detailed protocols for researchers to investigate these potential mechanisms.

A. Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Investigating whether this compound can directly induce apoptosis is a key area of research.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in 6-well plates at a density of 2 x 10^5 cells/well.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC signal (Annexin V) indicates early apoptosis, while PI signal indicates late apoptosis or necrosis.

-

Data Presentation:

| This compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 | |||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 |

Experimental Workflow for Apoptosis Assessment

Caption: Workflow for assessing this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.

B. Assessment of Autophagy Modulation

Autophagy is a cellular recycling process that can either promote cancer cell survival or contribute to cell death. Determining this compound's impact on autophagy is crucial for understanding its complete mechanism of action.

Experimental Protocol: Western Blot for LC3-II and p62/SQSTM1

-

Cell Culture and Treatment:

-

Culture cancer cells as described for the apoptosis assay.

-

Treat cells with this compound. It is also recommended to include a positive control for autophagy induction (e.g., rapamycin) and an inhibitor (e.g., chloroquine) to assess autophagic flux.

-

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against LC3 and p62/SQSTM1. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

-

Data Interpretation:

-

An increase in the ratio of LC3-II to LC3-I suggests an increase in autophagosome formation.

-

A decrease in p62/SQSTM1 levels indicates functional autophagic degradation.

Data Presentation:

| This compound (µM) | LC3-II / LC3-I Ratio (Fold Change) | p62 / GAPDH Ratio (Fold Change) |

| 0 | 1.0 | 1.0 |

| 5 | ||

| 10 | ||

| 25 |

C. Investigation of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.

Experimental Protocol: Western Blot for Key Pathway Proteins

-

Cell Culture and Treatment:

-

Culture and treat cancer cells with this compound as previously described.

-

-

Protein Extraction and Western Blotting:

-

Perform protein extraction and Western blotting as described for the autophagy assay.

-

Probe membranes with primary antibodies against total and phosphorylated forms of key proteins in the pathway:

-

p-Akt (Ser473) / Total Akt

-

p-mTOR (Ser2448) / Total mTOR

-

p-p70S6K (Thr389) / Total p70S6K

-

-

Data Interpretation:

-

A decrease in the phosphorylation of Akt, mTOR, and p70S6K would suggest that this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Proposed PI3K/Akt/mTOR Signaling Inhibition by this compound

Caption: A hypothesized inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway, a key driver of cancer cell proliferation and survival.

III. Conclusion

The primary, well-established mechanism of action of this compound in cancer cells is the competitive inhibition of P-glycoprotein, which effectively reverses multidrug resistance. This makes this compound a promising candidate for combination therapies with existing chemotherapeutic agents. The potential for this compound to directly induce apoptosis, modulate autophagy, or inhibit critical survival pathways such as PI3K/Akt/mTOR presents exciting avenues for further research. The protocols provided herein offer a robust framework for elucidating the broader anticancer activities of this natural compound. A comprehensive understanding of this compound's multifaceted mechanisms will be instrumental in its future development as a therapeutic agent.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Wilfordine

Introduction

Wilfordine is a complex macrocyclic pyridine (B92270) alkaloid isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine. It exhibits significant insecticidal and immunosuppressive properties, making it a compound of interest for pharmaceutical and agrochemical research. Accurate and reliable quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and drug development. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound.

Analytical Method Overview

This method utilizes reversed-phase HPLC (RP-HPLC) for the separation and quantification of this compound. The proposed method is based on chromatographic principles for the analysis of complex plant-derived alkaloids. A C18 column is employed as the stationary phase, providing effective separation of the relatively non-polar this compound molecule from other components of the sample matrix. The mobile phase consists of a gradient of acetonitrile (B52724) and water, which allows for optimal resolution and elution of the analyte. Detection is performed using a UV-Vis detector, as the aromatic rings in the this compound structure exhibit significant UV absorbance. Sample preparation involves a solid-liquid extraction from the plant matrix, followed by filtration to ensure the removal of particulate matter before injection into the HPLC system.[1][2][3][4]

Experimental Workflow Diagram

Caption: General workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol

This protocol describes the steps for the quantitative analysis of this compound in a plant matrix using HPLC-UV.

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (optional, for mobile phase modification)

-

Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-20 min: 30-70% B

-

20-25 min: 70-90% B

-

25-30 min: 90% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm (based on typical UV absorbance for similar structures)

-

Run Time: 35 minutes

3. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

-

Grinding: Grind the dried plant material (e.g., roots of Tripterygium wilfordii) into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collection: Carefully transfer the supernatant to a clean flask. Repeat the extraction process on the residue with another 20 mL of methanol and combine the supernatants.

-

Evaporation and Reconstitution: Evaporate the combined supernatant to dryness under reduced pressure. Reconstitute the residue in 5 mL of methanol.

-

Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

5. Method Validation (Proposed Parameters)

For the establishment of a robust and reliable method, the following validation parameters should be assessed according to ICH guidelines:

-